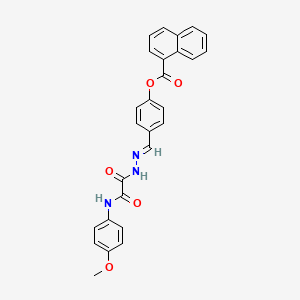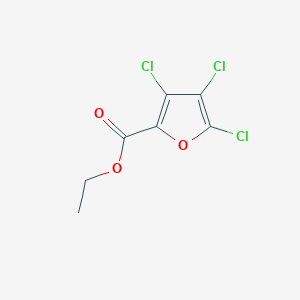
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H11BrO3S and a molecular weight of 291.165 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a tetrahydrothiophene ring, which is further oxidized to a 1,1-dioxide form. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 4-bromophenol with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction . The reaction can be represented as follows:
4-Bromophenol+Tetrahydrothiophene 1,1-dioxideK2CO3,acetone3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tetrahydrothiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the tetrahydrothiophene ring can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butoxytetrahydrothiophene 1,1-dioxide
- 3-Bromo-4-(4-bromo-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide
- 3-(2-Butenyloxy)-tetrahydrothiophene 1,1-dioxide
Uniqueness
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Propriétés
Formule moléculaire |
C10H11BrO3S |
|---|---|
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
3-(4-bromophenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11BrO3S/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,10H,5-7H2 |
Clé InChI |
XSUOQUSWWMWHBA-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)









